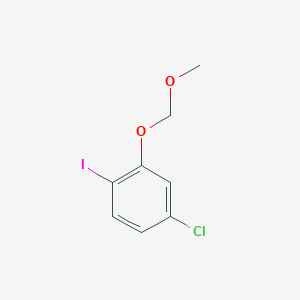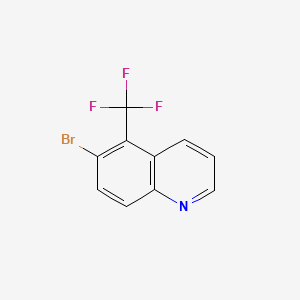
6-Bromo-5-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with enzymes, receptors, and other biomolecules. The compound can modulate various biological processes, including enzyme inhibition, signal transduction, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)quinoline:
6-Bromo-8-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 8th position, leading to different steric and electronic effects.
Uniqueness
6-Bromo-5-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H5BrF3N |
|---|---|
Molekulargewicht |
276.05 g/mol |
IUPAC-Name |
6-bromo-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-7-3-4-8-6(2-1-5-15-8)9(7)10(12,13)14/h1-5H |
InChI-Schlüssel |
DKLSORIQQXADLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(F)(F)F)Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


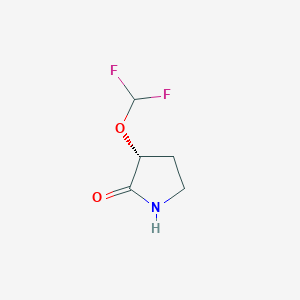
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

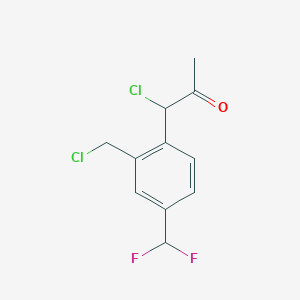
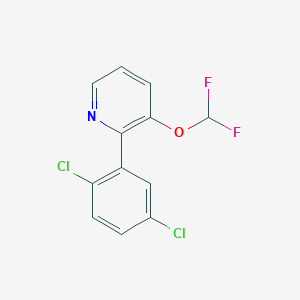
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
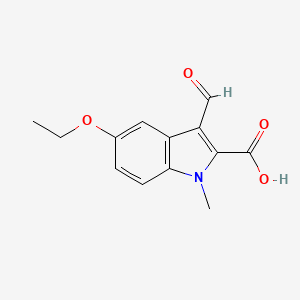
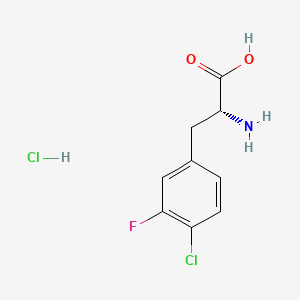
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)

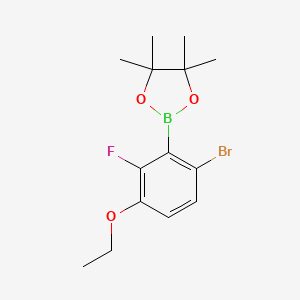
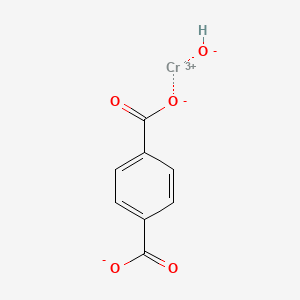
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
